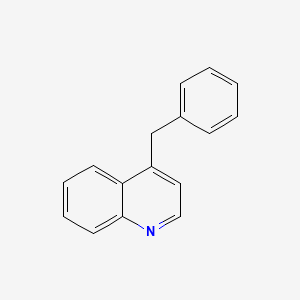

4-Benzylquinoline

描述

Structure

3D Structure

属性

CAS 编号 |

5632-14-4 |

|---|---|

分子式 |

C16H13N |

分子量 |

219.28 g/mol |

IUPAC 名称 |

4-benzylquinoline |

InChI |

InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-14-10-11-17-16-9-5-4-8-15(14)16/h1-11H,12H2 |

InChI 键 |

ODDXXJBOFFDGHC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC2=CC=NC3=CC=CC=C23 |

产品来源 |

United States |

Synthesis of 4 Benzylquinoline

The synthesis of 4-benzylquinoline has been achieved through several established chemical routes. One notable method involves the reaction of quinoline-1-oxide with benzyl (B1604629) magnesium chloride in dry dioxane. cdnsciencepub.com This Grignard-based approach provides a direct pathway to the desired product. Another synthetic strategy involves a palladium-catalyzed cross-coupling reaction. For example, 4-methylquinoline (B147181) can be reacted with a suitable benzyl halide in the presence of a palladium catalyst and a ligand, such as XantPhos, to yield this compound. beilstein-journals.org A patent also describes a preparation method for this compound compounds utilizing a palladium-catalyzed reaction, highlighting its industrial relevance. google.com

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product |

| Quinoline-1-oxide, Benzyl magnesium chloride | Dry dioxane | Heating | This compound | |

| 4-Methylquinoline, Benzyl halide | Palladium(II) acetate, XantPhos, TMPZnCl·LiCl | THF | 25 °C, 1h | This compound |

| Quinoline (B57606), Benzyl radicals (from thermal rearrangement of benzyl phenyl ether) | Thermal decomposition | 2- and this compound |

Mechanistic Investigations and Reactivity Profiles of 4 Benzylquinoline

Detailed Reaction Mechanisms of 4-Benzylquinoline and its Transformation Pathways

The transformation of this compound can proceed through several mechanistic routes, including free-radical pathways and ionic processes involving hydride transfers. These pathways are fundamental to understanding how the molecule is synthesized and how it participates in further chemical reactions.

The introduction of a benzyl (B1604629) group onto a quinoline (B57606) core can be achieved through free radical mechanisms. These reactions often involve the generation of a benzyl radical, which then attacks the electron-deficient quinoline ring. The process of homolytic alkylation of heteroaromatic bases, such as quinoline, is a well-established method where alkyl radicals, due to their nucleophilic character, selectively attack the protonated heterocycle.

One common method for generating alkyl radicals is the silver-catalyzed oxidative decarboxylation of carboxylic acids using peroxydisulfate. In the context of benzylation, this would involve phenylacetic acid as the benzyl radical source. Another approach involves the generation of alkyl radicals from simple alkanes through a hydrogen atom transfer (HAT) process, which can then add to the N-heterocycle. thieme-connect.com Visible-light-induced, metal-free catalysis has also emerged as a powerful tool. For instance, an electron donor-acceptor (EDA) complex can form between a base and a suitable precursor, which, upon irradiation, generates an alkyl radical via a single electron transfer (SET) process. chemrxiv.org This radical then adds to the quinoline ring. chemrxiv.org The benzylic position of toluene (B28343) and its derivatives is particularly susceptible to free radical formation, for example, through the use of N-Bromosuccinimide (NBS) with a radical initiator. khanacademy.org This benzyl radical can then act as the alkylating agent for the quinoline core.

The hydrogenation of the quinoline ring system, including in derivatives like 2-benzylquinoline (B154654), has been studied in detail and is crucial for synthesizing saturated analogs like tetrahydroquinolines. Mechanistic studies, including those using iridium and ruthenium catalysts, have revealed that the reduction does not occur in a single step but through a specific cascade of events. acs.orgnih.gov

The widely accepted mechanism for the hydrogenation of the pyridine (B92270) ring in quinoline involves a three-step sequence: acs.orgthieme-connect.comresearchgate.netacs.org

1,4-Hydride Addition: The reaction initiates with the addition of a hydride ion to the 4-position of the quinoline ring, forming a 1,4-dihydroquinoline (B1252258) intermediate.

Isomerization: The 1,4-dihydroquinoline intermediate rapidly isomerizes to the more stable enamine, 1,2-dihydroquinoline (B8789712). This tautomerization can be promoted by the presence of a Brønsted acid. mdpi.com

1,2-Hydride Addition: The final step is the addition of a second hydride to the 2-position of the 1,2-dihydroquinoline intermediate, resulting in the fully saturated 1,2,3,4-tetrahydroquinoline (B108954) product.

This stepwise pathway, involving an ionic mechanism of sequential H+ and H- transfer, has been supported by various experimental studies, including intermediate characterization and isotope labeling. acs.orgnih.govresearchgate.net

Table 1: Mechanistic Steps in Quinoline Hydrogenation

| Step | Description | Intermediate Formed |

| 1 | 1,4-Hydride Addition | 1,4-Dihydroquinoline |

| 2 | Isomerization | 1,2-Dihydroquinoline (Enamine) |

| 3 | 1,2-Hydride Addition | 1,2,3,4-Tetrahydroquinoline |

This table summarizes the accepted three-step cascade mechanism for the reduction of the quinoline core.

The quinoline ring system exhibits reactivity characteristic of both its constituent pyridine and benzene (B151609) rings, but with unique regioselectivity due to their fusion. orientjchem.org

Electrophilic Substitution: The nitrogen atom deactivates the pyridine ring towards electrophilic attack. Therefore, electrophilic aromatic substitution (SEAr) occurs preferentially on the carbocyclic (benzene) ring. ecorfan.orgnumberanalytics.com The substitution is directed primarily to the 5- and 8-positions. orientjchem.orgnumberanalytics.com Common electrophilic substitutions include nitration and halogenation. numberanalytics.com

Nucleophilic Substitution: Conversely, the electron-withdrawing nitrogen atom activates the heterocyclic (pyridine) ring for nucleophilic substitution. These reactions occur readily at the 2-position and, if the 2-position is blocked, at the 4-position. orientjchem.org

Oxidation: The pyridine ring is relatively resistant to oxidation due to the delocalization of the nitrogen lone pair. Strong oxidizing agents, like potassium permanganate, will preferentially oxidize the benzene ring. orientjchem.org

Reactions at Nitrogen: As a weak tertiary base, the nitrogen atom can be protonated to form quinolinium salts or alkylated to form quaternary quinolinium compounds. orientjchem.org This increases the electrophilicity of the ring system, making it even more susceptible to nucleophilic attack.

Understanding Hydride Addition and Isomerization Processes in Quinoline Hydrogenation

Influence of Structural Modifications on this compound Reactivity

The introduction of substituents onto the quinoline core can significantly alter its electronic properties and steric environment, thereby modifying its reactivity.

Electronic Effects: Alkyl groups, including benzyl, are generally considered to be electron-donating through an inductive effect. libretexts.org This effect increases the electron density of the quinoline ring system compared to the unsubstituted parent molecule. While this activates the ring, the inherent deactivation of the pyridine part and activation of the benzene part of the core remains. The presence of an electron-donating group at the 4-position can influence the regioselectivity of electrophilic substitution on the benzene ring. For example, a methyl group at the 4-position has been noted to direct electrophilic substitution towards the 5-position. numberanalytics.com A similar directing effect would be expected from the benzyl group.

Steric Effects: The benzyl group is sterically bulky, which can hinder the approach of reactants to the adjacent positions on the quinoline ring.

Reactivity of the Benzylic Position: The methylene (B1212753) (-CH2-) bridge of the benzyl group is itself a reactive site. The benzylic position is stabilized by the adjacent phenyl ring, making the benzylic protons more acidic and susceptible to abstraction. This position is readily oxidized to a carbonyl group (forming a benzoyl group) and is a prime site for free radical substitution reactions, such as bromination. khanacademy.org

The principles of substituent effects are well-documented in related aromatic systems, such as quinones and other quinoline derivatives, providing a framework for understanding the behavior of this compound. mdpi.com

In benzoquinone systems, the substituent's electronic nature dictates the reaction pathway and rate. nih.gov

Electron-donating groups (e.g., methyl, t-butyl) are considered "deactivating" in the context of nucleophilic attack on the quinone ring. They increase the electron density of the ring, making it a poorer electrophile. nih.gov

Electron-withdrawing groups (e.g., chlorine) are "activating." They decrease the ring's electron density, making it more susceptible to nucleophilic attack, such as through a Michael addition mechanism. nih.gov

These effects have been shown to correlate with reaction rates. For instance, chlorine-substituted benzoquinones react faster with thiols than methyl- or t-butyl-substituted ones. nih.gov In studies on quinolinequinones, the introduction of amino groups was found to play a key role in their biological activity, demonstrating the profound impact of substituents. ucl.ac.be Similarly, for quinoline itself, electron-donating substituents enhance reactivity towards electrophiles, while electron-withdrawing groups decrease it. numberanalytics.com Therefore, the electron-donating benzyl group in this compound would be expected to increase the rate of electrophilic substitution on the benzene ring while potentially decreasing the rate of nucleophilic attack on the pyridine ring, relative to a quinoline bearing an electron-withdrawing group at the same position.

Table 2: General Influence of Substituent Electronic Effects on Aromatic Ring Reactivity

| Substituent Type | Example Groups | Effect on Ring Electron Density | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| Electron-Donating | -CH₃, -C₆H₅CH₂, -OH, -NH₂ | Increases | Activating | Deactivating |

| Electron-Withdrawing | -NO₂, -CF₃, -Cl, -CO₂R | Decreases | Deactivating | Activating |

This table provides a generalized summary of how different classes of substituents modify the reactivity of aromatic systems like quinoline and quinone. numberanalytics.comlibretexts.orgnih.gov

Systematic Modifications of the Quinoline Nucleus in this compound Derivatives

The functionalization of the quinoline ring is a primary strategy for expanding the chemical diversity and pharmacological profile of its derivatives. rsc.org Researchers have developed numerous methods to introduce a wide array of functional groups at specific positions, thereby fine-tuning the molecule's properties. nih.govresearchgate.net

Positional Functionalization of the Quinoline Ring (e.g., at N-1, C-2, C-3, C-5, C-6, C-7, and C-8)

The selective functionalization of the quinoline nucleus is a cornerstone of synthetic strategy, with different positions offering unique opportunities for modification. nih.gov

N-1 Position: The nitrogen atom (N-1) is a common site for alkylation. For instance, N-alkylation of 4-quinolone derivatives with reagents like ethyl bromide has been reported. researchgate.net The synthesis of 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid begins with the N-alkylation of isatoic anhydride (B1165640) using benzyl bromide. This position is crucial for creating quinolinium salts, which are versatile intermediates. beilstein-journals.orgnih.gov

C-2 and C-8 Positions: The C-2 and C-8 positions are frequently targeted for functionalization, often facilitated by the directing effect of the quinoline nitrogen or an N-oxide group. rsc.orgresearchgate.net Nickel-catalyzed C-2 amination of quinoline has been achieved using cyclic amines. rsc.org Rhodium-catalyzed C-8 allylation of quinoline N-oxides using vinylcyclopropanes has also been described. rsc.org Furthermore, cobalt-catalyzed C-8 olefination and oxyarylation of quinoline-N-oxides have been developed, where the reaction outcome depends on the substitution at the C-2 position. rsc.org

C-3 Position: While historically less accessible, significant progress has been made in the C-3 functionalization of quinolines. nih.gov Catalyst-free methods for C-3 thiolation have been developed, showcasing high regioselectivity. rsc.org In 4-aryl-2-quinolone systems, selective iodination at the C-3 position allows for subsequent coupling reactions, including Suzuki–Miyaura and Mizoroki–Heck reactions, to introduce diverse substituents. nii.ac.jp

C-5, C-6, and C-7 Positions: Functionalizing the distal C-5, C-6, and C-7 positions of the benzene moiety of the quinoline ring presents a significant challenge due to the lack of strong electronic or steric bias. nih.gov However, strategies using recoverable, bifunctional templates have been designed to direct palladium catalysts to the remote C-5 and C-6 positions for arylation. nih.gov For example, the C-6 arylation of quinoline and its derivatives bearing substituents at various other positions has been successfully demonstrated. nih.gov In the synthesis of quinolone analogs, modifications at the C-6 position, such as the introduction of methyl, chloro, or methoxy (B1213986) groups, have been explored. scispace.comrsc.org

Integration of Diverse Heterocyclic and Aromatic Moieties, including Chalcone (B49325) Structures

Molecular hybridization, which involves combining the this compound scaffold with other bioactive moieties, is a powerful strategy for creating novel compounds. mdpi.com This approach aims to develop agents with enhanced activity or dual modes of action.

A notable example is the integration of chalcone structures. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known for a wide range of biological activities. acs.orgresearchgate.netnih.gov Researchers have synthesized quinoline-chalcone hybrids by linking the two scaffolds. mdpi.comresearchgate.net One synthetic route involves a substitution reaction between 4-chloro-2-methylquinoline (B1666326) and pre-synthesized chalcone derivatives. mdpi.com Another approach couples the quinoline nucleus with various chalcone derivatives through an appropriate linker to produce molecular hybrids. acs.org For instance, a series of chalcone derivatives containing a 4-phenylquinoline (B1297854) and a benzohydrazide (B10538) moiety has been designed and synthesized. nih.gov

Beyond chalcones, other heterocyclic and aromatic systems are also integrated. The synthesis of pyrazolyl-4-oxo-4H-quinoline-3-carboxylic acids, which are structural analogs of the HIV integrase inhibitor Elvitegravir, involves attaching a substituted pyrazole (B372694) ring to the quinoline core. mdpi.com The fusion of a dibenzonaphthyridinone derivative was achieved from reactions involving N-benzylquinolone. scispace.comrsc.org

Synthesis of Quinolone Analogs featuring Benzyl Substituents

Quinolone, specifically the 4-quinolone (quinolin-4-one) core, is a privileged scaffold in medicinal chemistry. researchgate.netrsc.org The synthesis of 4-quinolone analogs that feature a benzyl substituent, typically at the N-1 position, is a significant area of research.

Several synthetic strategies have been developed. One method involves the cyclization of N-substituted anilines. For example, a quinolone ligand, structurally analogous to Elvitegravir, was prepared from 4-benzylaniline (B49627) through heating with diethyl ethoxymethylenemalonate, followed by thermal cyclization and N-alkylation. mdpi.com Another efficient protocol for synthesizing N-substituted-4-quinolone derivatives proceeds via the selective cleavage of an aromatic carbon-oxygen bond, followed by the condensation of an aldehyde with a primary amine and subsequent intramolecular nucleophilic substitution. rsc.org

Copper- and palladium-catalyzed reactions are also widely employed. Cu-mediated cyclization of secondary anilines with alkynoates can produce N-aryl and N-alkyl substituted 4-quinolones. rsc.org Palladium-catalyzed synthesis of N-alkyl-substituted 4-quinolones has been achieved using o-chloroaryl acetylenic ketones and various alkylamines. rsc.org In some cases, the N-benzyl protecting group on a pre-formed quinolone can be successfully replaced with other substituted benzyl groups to create further analogs. nii.ac.jp

Functionalization and Derivatization of the Benzyl Moiety in this compound

In addition to modifying the quinoline nucleus, the benzyl group itself provides a valuable site for derivatization. Altering the substituents on the benzyl ring can significantly impact the molecule's properties and interactions with biological targets.

Research into allosteric modulators of the M1 muscarinic receptor has involved probing the environment around the N-benzyl group in benzyl quinolone carboxylic acid (BQCA) analogs. To this end, positional isomers bearing phenyl substituents at the 2- and 3-positions of the benzyl ring were synthesized. Further exploration of the 4'-position of the benzyl ring was accomplished by incorporating a linear aminopropynyl group, which introduces both an extension to the ring and a polar, charged functional group. nih.gov

The synthesis of N-benzyl derivatives of 4-amino-7-chloro-quinolines has also been explored, where various substituents are placed on the benzyl ring. Examples include 4-chlorobenzyl and 4-nitrobenzyl groups, highlighting that the presence and substitution pattern of the N-benzyl group are important for activity. scispace.com

Investigation into the Formation of Polymeric and Dimeric Benzyl Quinoline Derivatives

The creation of larger molecules through the dimerization or polymerization of benzyl quinoline units represents another frontier in modifying this scaffold.

A notable discovery in this area is the formation of an intermolecular dimer of Benzyl Quinoline Chloride (BQC). onepetro.orgonepetro.org This highly effective dimer derivative (BQD) was initially isolated as a byproduct but was later synthesized in high yields (40-60%) through a 1,3-dipolar cycloaddition reaction of the corresponding quinolinium salt. onepetro.orgonepetro.org These dimers are classified as indolizine (B1195054) derivatives due to the indolizine structure contained within the larger molecule. onepetro.orgonepetro.org A "one-pot" method has been developed to obtain the crude BQD product directly from benzyl chloride and quinoline, achieving a conversion ratio of over 50%. onepetro.org

The development of polymeric materials based on quinoline is also an active area of research. While many strategies focus on polymer-supported synthesis where the polymer acts as a catalyst or solid support researchgate.netnih.govacs.orgresearcher.life, methods for creating polymers with quinoline units in the main chain or as pendant groups are also being investigated. Such polymeric structures could offer unique material properties and applications.

Spectroscopic Data of 4 Benzylquinoline

The structural characterization of 4-benzylquinoline is accomplished through various spectroscopic techniques. The following table summarizes key spectroscopic data, although a complete set of spectra for this compound itself is not available in the provided search results. The data for related compounds and general quinoline (B57606) spectra provide an expected framework.

| Spectroscopic Technique | Key Features and Expected Data for this compound |

| ¹H NMR | Expected signals would include aromatic protons from both the quinoline and benzyl (B1604629) rings, as well as a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons. For a related compound, phenyl(quinolin-4-yl)methanone, the ¹H NMR spectrum in CDCl₃ shows signals in the aromatic region between δ 7.41 and 9.03 ppm. beilstein-journals.org |

| ¹³C NMR | The ¹³C NMR spectrum would show distinct signals for all carbon atoms in the molecule. For phenyl(quinolin-4-yl)methanone, the ¹³C NMR spectrum in CDCl₃ displays signals for the carbonyl carbon at δ 196.2 ppm and aromatic carbons between δ 119.7 and 149.6 ppm. beilstein-journals.org A similar range would be expected for the aromatic carbons of this compound, along with a signal for the benzylic carbon. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the quinoline ring system, and bending vibrations for the substituted benzene (B151609) ring. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₃N), which is 219.28 g/mol . nih.govnist.gov Fragmentation patterns would likely involve the loss of the benzyl group or parts of the quinoline ring. |

Computational Chemistry and Cheminformatics Studies of 4 Benzylquinoline

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity Prediction, and Conformational Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to elucidate the electronic structure, predict reactivity, and analyze the conformational landscape of quinoline (B57606) derivatives. uantwerpen.bersc.orgresearchgate.net

Electronic Structure and Reactivity Prediction: The electronic character of 4-benzylquinoline is dictated by the distribution of electrons across the molecule. DFT calculations can determine key electronic descriptors. For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule. rsc.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the electron density around the molecule. These maps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). rsc.orgsapub.org For this compound, the nitrogen atom in the quinoline ring is expected to be an electron-rich site, influencing its interaction with biological targets and its role in chemical reactions.

Table 1: Representative Quantum Chemical Descriptors for Quinoline Derivatives (Note: The following data is illustrative and based on typical values for substituted quinolines as specific data for this compound is not available in the cited literature.)

| Descriptor | Typical Value Range for Substituted Quinolines | Significance |

| HOMO Energy | -5.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 1.0 to 4.0 Debye | Polarity and intermolecular interactions |

Conformational Analysis: The three-dimensional structure of this compound, particularly the orientation of the benzyl (B1604629) group relative to the quinoline ring, is essential for its activity. Computational studies on related benzyl-substituted heteroaromatic compounds have shown a preference for specific conformations. For instance, in the anionic forms of 2- and this compound, calculations suggest that the geometry where the phenyl ring is positioned cis to the nitrogen atom is favored. asianpubs.org Conformational analysis helps identify the most stable, low-energy conformers that are likely to be biologically active. biorxiv.org These studies often involve scanning the potential energy surface by systematically rotating the rotatable bonds of the molecule. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling in Quinoline Research

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a biological macromolecule (target), typically a protein. These methods are instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. bohrium.comscirp.orgmdpi.comdoi.org

Molecular Docking: Molecular docking predicts the preferred binding orientation of a ligand to a target protein, forming a stable complex. researchgate.neteurekaselect.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. For this compound, docking studies could be used to screen for potential protein targets, such as kinases or topoisomerases, which are often implicated in cancer. bohrium.comscirp.org The binding energy values obtained from docking can help rank different quinoline derivatives based on their potential efficacy. doi.org

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more detailed and dynamic picture of the ligand-protein complex. tandfonline.comnih.gov These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose predicted by docking. doi.org MD simulations can reveal key information about the conformational changes in both the ligand and the protein upon binding, the role of solvent molecules, and the strength of intermolecular interactions like hydrogen bonds and hydrophobic contacts. tandfonline.com For this compound, an MD simulation could validate its binding mode to a specific protein target and provide insights into the determinants of its binding affinity. colab.ws

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound (Note: This table is for illustrative purposes only.)

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |

| EGFR Tyrosine Kinase | -8.5 | MET793, LYS745, ASP855 | Anticancer |

| Topoisomerase II | -9.2 | ARG487, GLU522, TYR820 | Anticancer |

| Acetylcholinesterase | -7.8 | TRP84, TYR334, PHE330 | Alzheimer's Disease |

Structure-Activity Relationship (SAR) Modeling via Advanced Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties or structural features of a series of compounds with their activities. asianpubs.orgresearchgate.netscispace.com

3D-QSAR and CoMFA: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D properties of molecules. nih.gov In a CoMFA study, a set of structurally related molecules, such as various substituted quinolines, are aligned, and their steric and electrostatic fields are calculated. These fields are then used to build a statistical model that predicts the biological activity. The resulting model can be visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For this compound, a 3D-QSAR model could suggest modifications to the benzyl or quinoline rings to enhance a specific biological effect. researchgate.net

Descriptor-Based QSAR: In descriptor-based QSAR, various molecular descriptors (e.g., electronic, topological, and physicochemical properties) are calculated for a set of compounds. researchgate.netwisdomlib.org Linear regression or machine learning methods are then used to build a mathematical equation that relates these descriptors to the observed biological activity. asianpubs.org Such models can be used to predict the activity of new, untested compounds.

Predictive Modeling for Reaction Mechanisms, Synthetic Accessibility, and Optimization of Reaction Outcomes

Computational chemistry is increasingly used to model and predict the outcomes of chemical reactions, including the synthesis of complex molecules like this compound.

Reaction Mechanism and Synthetic Accessibility: Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, involve complex reaction mechanisms. scribd.comnumberanalytics.commdpi.com Computational modeling, particularly using DFT, can be employed to investigate the reaction pathways, identify transition states, and calculate activation energies. wikipedia.orgresearchgate.net This provides a deeper understanding of the reaction mechanism and can help explain observed regioselectivity and product distributions. mdpi.com While specific predictive modeling for the synthesis of this compound is not widely reported, the principles from studies on analogous systems can be applied. nih.gov

Optimization of Reaction Outcomes: Computational tools can also aid in optimizing reaction conditions. For example, the effect of different catalysts, solvents, and temperatures on reaction yield and selectivity can be modeled. rsc.org Predictive models can help chemists to design more efficient synthetic routes, reducing the need for extensive experimental trial-and-error. mdpi.com For the synthesis of this compound and its derivatives, computational approaches could be used to screen for optimal conditions for reactions like the Pfitzinger condensation or Suzuki coupling, which are used to generate substituted quinolines. nih.gov

Advanced Applications of 4 Benzylquinoline in Chemical Sciences

Applications in Catalysis Research

The unique electronic and steric characteristics of the 4-benzylquinoline framework have made it a valuable component in the design of both organocatalysts and ligands for transition metal-catalyzed reactions.

Development of Organocatalytic Systems Incorporating Quinoline (B57606) Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. researchgate.net Quinoline-containing scaffolds have been successfully employed in the development of novel organocatalysts. beilstein-journals.orgresearchgate.net For instance, the quinoline backbone can act as a hydrogen-bond acceptor, activating substrates and influencing the stereochemical outcome of a reaction. beilstein-journals.org The development of chiral phosphoric acids has been a significant breakthrough in organocatalysis, enabling reactions like the atroposelective Friedländer heteroannulation to produce enantioenriched 4-arylquinoline architectures with high yields and enantioselectivities. acs.org

While direct incorporation of the this compound moiety into the primary catalytic site is an area of ongoing research, the principles established with other quinoline-based organocatalysts provide a strong foundation. For example, the synergistic effect between a chiral thiourea (B124793) organocatalyst and a Brønsted acid, where the protonated quinoline moiety activates the substrate through hydrogen bonding, has been demonstrated to enhance both reactivity and enantioselectivity in certain reactions. beilstein-journals.org The development of tandem reactions, such as the direct synthesis of N-benzyltetrahydroquinolines through a combined reduction and N-alkylation of quinoline, showcases the potential of organocatalytic systems to construct complex molecules. rsc.org

Utilization of Benzylated Quinoline Ligands in Transition Metal-Catalyzed Processes

The nitrogen atom in the quinoline ring of this compound can coordinate with transition metals, making it a useful ligand in catalysis. rsc.org The benzyl (B1604629) group at the 4-position can influence the steric and electronic environment around the metal center, thereby tuning the catalyst's reactivity and selectivity. nih.gov

Recent research has highlighted the potential of benzylated quinoline derivatives in various transition metal-catalyzed reactions. For example, rhodium-catalyzed asymmetric C(sp³)-H arylation of 8-benzylquinolines with arylboronic acids has been developed to synthesize enantioenriched triarylmethanes. researchgate.net In this process, a chiral cyclopentadienyl (B1206354) rhodium complex facilitates the reaction, demonstrating good functional group tolerance and enantioselective control. researchgate.net

Palladium catalysis has also been employed for the chemoselective O-benzylation of 2-quinolinone nucleophiles, leading to the formation of 2-benzyloxy quinolines. acs.org Furthermore, ruthenium catalysts have been used for the dehydrogenative β-benzylation of 1,2,3,4-tetrahydroquinolines with aryl aldehydes, providing a direct route to functionalized quinolines. acs.orgorganic-chemistry.org These examples underscore the versatility of benzylated quinoline scaffolds in constructing complex molecular architectures through transition metal catalysis. rsc.orgnih.govacs.org

Contributions to Materials Science

The photophysical and electrochemical properties of this compound and its derivatives have led to their exploration in the development of advanced materials, including luminescent materials and corrosion inhibitors.

Exploration of this compound in Luminescent Materials Development

Luminescent materials, which emit light upon excitation, are crucial components in various technologies like displays, lighting, and sensors. mdpi.comncn.gov.plnumberanalytics.comolikrom.com The quinoline ring system is known to exhibit luminescence, and the introduction of different substituents can tune its photophysical properties. researchgate.netiscientific.orgrsc.org

While specific studies focusing solely on the luminescence of this compound are emerging, the broader class of quinoline derivatives has shown significant promise. researchgate.net For example, organoboron polymers incorporating quinolate complexes have been synthesized and their optical properties studied. researchgate.net The formation of these complexes can lead to a red-shift in the absorption and photoluminescence spectra. researchgate.net The synthesis of luminescent materials can be achieved through various methods, including solid-state reactions, solvothermal synthesis, and sol-gel methods, each influencing the final properties of the material. troindia.in

Research into this compound Derivatives as Corrosion Inhibitors

Corrosion is a significant issue across various industries, and the development of effective corrosion inhibitors is crucial for protecting metallic infrastructure. Quinoline derivatives have been extensively studied for their corrosion inhibition properties. google.com

Specifically, derivatives of benzyl quinolinium chloride have been investigated as corrosion inhibitors for steel in acidic environments, such as those encountered in oil and gas well acidizing processes. onepetro.orgresearchgate.netspe.orgdntb.gov.uaonepetro.org These compounds can form a protective film on the metal surface, mitigating the corrosive effects of strong acids at high temperatures. spe.orgdntb.gov.ua Research has shown that N-Benzylquinolinium Chloride Derivative (BQD), generated from N-Benzylquinolinium Chloride (BQC) under alkaline conditions, exhibits superior corrosion inhibition performance. researchgate.net The effectiveness of these inhibitors can be further enhanced through synergistic formulations with other compounds like paraformaldehyde and potassium iodide. onepetro.orgspe.orgdntb.gov.uaonepetro.org

Below is a data table summarizing the corrosion inhibition efficiency of a formulation containing a benzyl quinoline chloride derivative.

| Inhibitor Formulation | Concentration (wt%) | Temperature (°F) | Corrosion Rate (lbm·ft⁻²) | Inhibition Efficiency (%) |

| SIDM | 0.5 | 194 | <0.00564 | >95 |

| SIDM | 4.0 | 320 | 0.0546 | >90 |

Data sourced from research on a synergistic indolizine (B1195054) derivative mixture (SIDM) containing a benzyl quinolinium chloride derivative. spe.orgdntb.gov.uaonepetro.org

Theoretical and Methodological Aspects in Medicinal Chemistry Research

In addition to its practical applications, this compound serves as a valuable scaffold for theoretical studies and the development of new methodologies in medicinal chemistry. The process of drug discovery often involves a combination of experimental screening and computational methods to identify and optimize lead compounds. nih.govmdpi.comnih.govcivis.eu

Theoretical investigations, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are employed to understand the relationship between the chemical structure of a molecule and its biological activity. eurjchem.comnih.govnih.gov For instance, QSAR models have been developed for 2,4-disubstituted quinoline derivatives to predict their anti-mycobacterial activity. eurjchem.comnih.gov These models use molecular descriptors to correlate the structural features of the compounds with their inhibitory effects against Mycobacterium tuberculosis. eurjchem.comnih.gov

Molecular docking studies provide insights into the binding interactions between a ligand, such as a this compound derivative, and its biological target. eurjchem.comnih.gov For example, docking studies of 2,4-disubstituted quinoline derivatives with the M. tuberculosis DNA gyrase receptor have been used to predict their binding affinity and guide the design of more potent inhibitors. nih.gov The replacement of a chromen-4-one scaffold with a 4-quinolone, a bioisostere, has been a successful strategy in medicinal chemistry to develop compounds with desired therapeutic profiles. researchgate.net

The following table presents data from a QSAR study on N-Benzyl-2-hydrazinylquinoline-4-carboxamide derivatives, highlighting the predicted and observed anti-tubercular activities.

| Compound | R-Group on Hydrazine | Observed Activity (pMIC) | Predicted Activity (pMIC) | Residual |

| 6a | (E)-N-benzyl-2-(2-benzylidenehydrazinyl) | 7.2838 | 6.985668 | 0.298132 |

| 7a | (E)-N-benzyl-2-(2-((4-methoxynaphthalen-1-yl)methylene)hydrazinyl) | 7.1472 | 7.478650 | -0.531450 |

| 8a | (E)-N-benzyl-2-(2-(2-methylpropylidene)hydrazinyl) | 7.6035 | 7.712630 | -0.109130 |

| 9a | (E)-N-benzyl-2-(2-propylidenehydrazinyl) | 7.2838 | 7.330832 | -0.047032 |

Data adapted from a theoretical investigation of quinoline derivatives as anti-tubercular agents. eurjchem.com

Principles of Quinoline Scaffold Design for Novel Pharmaceutical Agents

The design of new pharmaceutical agents based on the quinoline scaffold is a cornerstone of medicinal chemistry, leveraging the ring system's ability to serve as a versatile pharmacophoric template. bvsalud.orgyoutube.com The core principle lies in the strategic modification of the quinoline nucleus at its various positions (N-1, C-2, C-3, C-4, C-5, C-6, C-7, and C-8) to modulate the compound's physicochemical and pharmacokinetic properties, thereby enhancing its pharmacological activity and selectivity. rsc.org

The introduction of a substituent, such as the benzyl group at the C-4 position in this compound, is a critical design element. The benzyl group imparts several key characteristics:

Steric Bulk and Lipophilicity: The size and hydrophobicity of the benzyl group can significantly influence how the molecule fits into the binding pocket of a target protein. This steric hindrance can either enhance or decrease binding affinity depending on the pocket's architecture. Increased lipophilicity can also affect the molecule's ability to cross cellular membranes. nih.gov

Aromatic Interactions: The phenyl ring of the benzyl group can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a biological target. vulcanchem.com These interactions can be crucial for anchoring the molecule in the active site and ensuring high binding affinity.

Structure-activity relationship (SAR) studies on various quinoline derivatives have demonstrated the importance of substitution patterns. For instance, in a series of 4-aminoquinoline (B48711) antiplasmodial agents, electron-withdrawing groups at the 7-position were found to correlate with activity, an effect linked to the pKa of the quinoline nitrogen and hematin (B1673048) association constants. nih.gov In another example, the design of antitubercular agents based on the bedaquiline (B32110) scaffold, which contains a 3-benzylquinoline (B13917930) motif, showed that modifications to the quinoline ring and the benzyl group could modulate activity and reduce lipophilicity. researchgate.net The design of novel quinoline-chalcone hybrids also showed that linking a chalcone (B49325) fragment to the quinoline scaffold could produce potent anticancer agents. mdpi.com These examples underscore the principle that each substituent and its position are critical variables in the rational design of quinoline-based drugs. The this compound structure, therefore, represents a specific combination of these design elements, offering a unique starting point for developing agents targeting proteins with accommodating hydrophobic and aromatic pockets.

| Position | Type of Substituent | Influence on Biological Activity | Example Compound Class |

| C4 | Amino Group | Essential for antimalarial activity in many compounds. mdpi.com | 4-Aminoquinolines (e.g., Chloroquine) mdpi.com |

| C4 | Anilino Group | Can confer potent tubulin depolymerization activity. researchgate.net | 4-Anilinoquinolines researchgate.net |

| N1 | Benzyl Group | Can enhance TLR7-agonistic potency in imidazoquinolines. nih.gov | N1-Benzyl-Imidazoquinolines nih.gov |

| C7 | Electron-withdrawing group (e.g., -Cl) | Lowers pKa of quinoline nitrogen, often correlates with antiplasmodial activity. nih.gov | 7-Chloro-4-aminoquinolines nih.gov |

| C2, C3, C4 | Various Substitutions | Optimization of these positions using SAR led to potent inhibitors of bacterial DNA gyrase. molaid.com | Quinolone antibiotics |

Methodologies for Drug Target Identification and Mechanism of Action Studies of Quinoline-Based Compounds

Identifying the specific molecular target of a bioactive compound and elucidating its mechanism of action (MoA) are crucial steps in drug discovery. nih.gov For quinoline-based compounds, including this compound derivatives, a variety of methodologies are employed to move from an observed biological effect to a detailed molecular understanding. These approaches can be broadly categorized as direct biochemical methods, genetic interaction methods, and computational inference. nih.gov

Direct Biochemical Methods: These techniques aim to physically isolate the protein target based on its binding to the small molecule.

Affinity Chromatography: A derivative of the quinoline compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry.

Thermal Proteome Profiling (TPP): This method assesses the change in the thermal stability of proteins across the proteome upon ligand binding. mtoz-biolabs.com A drug binding to its target protein typically increases the protein's melting temperature. By quantifying protein levels at different temperatures, potential targets can be identified.

Genetic and Genomic Approaches: These methods identify targets by observing how the compound's effect is modified by genetic changes in the cell or organism.

Expression Profiling: The treatment of cells with a quinoline compound can alter the expression levels of specific genes. Comparing this gene expression signature to signatures caused by known drugs or by the knockout of specific genes can provide clues about the compound's MoA and target pathway. nih.gov

RNAi/CRISPR Screening: Genome-wide RNA interference (RNAi) or CRISPR-Cas9 screens can be performed in the presence of the compound. nih.gov Genes whose knockdown or knockout confers resistance or hypersensitivity to the compound are considered potential targets or key pathway components.

Mechanism of Action (MoA) Elucidation: Once a target is identified, further studies are needed to understand how the compound modulates its function. For example, in the case of quinoline-sulfonamide derivatives designed as potential treatments for Alzheimer's disease, in vitro assays were used to measure the inhibitory potency (IC₅₀) against specific enzymes like cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B). researchgate.net For quinoline-based bis-chalcones showing anticancer activity, MoA studies involved evaluating their effect on key carcinogenic pathways through assays that measure the inhibition of specific proteins. nih.gov

For instance, a study on novel N-benzylquinoline derivatives could employ these methods as follows:

Initial screening shows the compound inhibits cancer cell growth.

Target Identification: Thermal Proteome Profiling is used, revealing that the compound stabilizes a particular kinase.

Target Validation: An RNAi screen confirms that knocking down this kinase mimics the effect of the compound.

MoA Studies: In vitro kinase assays are performed to confirm direct inhibition and determine the kinetics of binding. Cell-based assays would then be used to see if the compound blocks the phosphorylation of the kinase's known downstream substrates.

Through the integrated use of these methodologies, researchers can build a comprehensive picture of how a compound like this compound exerts its biological effects.

In Silico Approaches to Compound Screening, Optimization, and Prediction of Drug-like Properties

In silico, or computational, methods are indispensable tools in modern drug discovery, enabling the rapid screening of vast chemical libraries, optimization of lead compounds, and early assessment of pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govnih.gov For quinoline-based scaffolds like this compound, these approaches accelerate the design-synthesis-test cycle.

Pharmacophore Modeling: A pharmacophore model is a 3D representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. ontosight.ainih.gov These models are built either from the structure of a known protein-ligand complex (structure-based) or by aligning a set of known active molecules (ligand-based). ontosight.ai For a series of this compound derivatives, a pharmacophore model might include features like a hydrophobic group (representing the benzyl ring), a hydrogen bond acceptor (the quinoline nitrogen), and aromatic rings. This model can then be used as a 3D query to search virtual databases for new compounds with different core structures but the same pharmacophoric features. youtube.com

Virtual Screening and Molecular Docking: Virtual screening is the computational counterpart to high-throughput screening. dovepress.com Large libraries of compounds are computationally docked into the 3D structure of a target protein to predict their binding affinity and orientation. rsc.org

Molecular Docking: This technique predicts the preferred binding mode of a ligand to a receptor of known structure. For example, docking studies performed on quinoline-based bis-chalcones, including a derivative with a 7-chloro-N-benzylquinoline moiety, yielded good binding energies in the active sites of proteins involved in carcinogenic pathways, helping to rationalize their observed cytotoxic activity. nih.gov Similarly, N-benzylquinoline-sulfonamide derivatives were docked into the active sites of cholinesterase and monoamine oxidase enzymes to understand their binding interactions. researchgate.net The results of such studies, often expressed as a binding energy or score, help prioritize which derivatives to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies build statistical models that correlate the 3D properties of molecules with their biological activity. researchgate.net For a set of this compound analogues, a QSAR model could identify which physicochemical properties (e.g., hydrophobicity, specific steric fields) are most critical for activity, guiding the design of more potent compounds.

ADMET Prediction: Early prediction of a compound's drug-like properties is crucial to avoid late-stage failures. In silico tools can predict properties such as aqueous solubility, membrane permeability (e.g., for blood-brain barrier penetration), potential for metabolism by cytochrome P450 enzymes, and potential toxicity. nih.govruifuchemical.com For a novel this compound derivative, these tools can quickly assess its likelihood of having a favorable pharmacokinetic profile before significant resources are invested in its synthesis and in vitro testing. researchgate.netruifuchemical.com

| Computational Method | Application for this compound Derivatives | Information Gained |

| Pharmacophore Modeling | Identify common features among active benzylquinoline analogues. | A 3D model used to find novel, structurally diverse hits in databases. rsc.org |

| Molecular Docking | Predict binding mode and affinity of this compound in a target protein's active site. | Prioritization of derivatives for synthesis; rationalization of biological activity. nih.gov |

| 3D-QSAR | Correlate 3D molecular fields of analogues with their biological activity. | A predictive model to guide the design of more potent compounds. researchgate.net |

| ADMET Prediction | Calculate properties like solubility, permeability, and potential toxicity. | Early assessment of drug-likeness and potential liabilities. nih.gov |

常见问题

Q. What are the recommended synthetic routes for 4-Benzylquinoline, and how can reaction conditions be optimized?

Synthesis of this compound typically involves cyclization or cross-coupling reactions. For example, a Pd-catalyzed coupling reaction using aryl halides and benzyl derivatives (e.g., benzylboronic acids) can yield the target compound. Key parameters include catalyst selection (e.g., PdCl₂(PPh₃)₂), solvent choice (DMF or THF), and temperature control (80–120°C) . Optimization may involve adjusting stoichiometry, reaction time, and purification methods (e.g., column chromatography with silica gel). Precedents from analogous quinoline syntheses suggest that microwave-assisted methods can improve yield and reduce side products .

Q. How should researchers characterize this compound to confirm structural integrity?

Standard characterization includes:

- NMR spectroscopy : Analyze proton environments (e.g., quinoline protons at δ 8.5–9.0 ppm and benzyl protons at δ 4.0–4.5 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺).

- X-ray crystallography : Resolve crystal structures when feasible, particularly for verifying substituent positions .

- Melting point analysis : Compare observed values with literature data to detect impurities .

Q. What experimental design considerations are critical for studying this compound’s biological activity?

- Dose-response assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.

- Control groups : Include vehicle controls (e.g., DMSO) and positive controls (e.g., known inhibitors for enzyme studies).

- Replicates : Perform triplicate measurements to assess reproducibility .

- Cell viability assays : Pair activity studies with cytotoxicity tests (e.g., MTT assay) to rule off-target effects .

Advanced Research Questions

Q. How can contradictory results in this compound’s biological activity across studies be systematically analyzed?

Contradictions may arise from variations in:

- Experimental conditions : Differences in pH, temperature, or solvent polarity can alter compound stability or binding affinity .

- Assay systems : Cell-free vs. cell-based assays may yield divergent results due to membrane permeability or metabolic interference .

- Data normalization : Ensure activity is normalized to appropriate controls (e.g., baseline enzyme activity).

A meta-analysis framework should isolate variables (e.g., via ANOVA) and apply statistical tools (e.g., Cohen’s d for effect size comparison) .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases or receptors). Validate with MD simulations to assess stability .

- QSAR models : Corolate substituent electronic properties (e.g., Hammett constants) with activity trends .

- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers design mechanistic studies to elucidate this compound’s mode of action?

- Kinetic assays : Determine inhibition constants (Kᵢ) and mechanism (competitive vs. non-competitive) via Lineweaver-Burk plots .

- Isotopic labeling : Track metabolic pathways using ¹⁴C-labeled this compound in cell cultures .

- CRISPR screening : Identify gene knockouts that modulate compound efficacy, revealing genetic dependencies .

Methodological Best Practices

Q. How should raw data from this compound experiments be processed and reported?

- Data tables : Include raw data (e.g., absorbance values, reaction yields) in appendices, with processed data (e.g., normalized activity, error bars) in main text .

- Uncertainty quantification : Report standard deviations (SD) or confidence intervals (CI) for replicates .

- Reproducibility : Publish detailed protocols for synthesis and assays (e.g., CAS registry numbers for reagents) .

Q. What ethical and safety guidelines apply to this compound research involving biological systems?

- In vitro compliance : Use only for non-human studies; adhere to institutional biosafety committees (IBC) for handling .

- Animal studies : Obtain ethics approval (e.g., IACUC) and follow ARRIVE guidelines for reporting .

- Data transparency : Disclose conflicts of interest and negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。